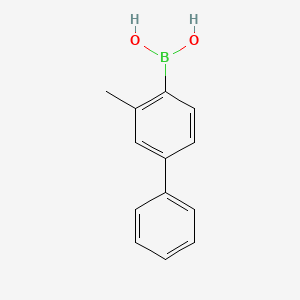

2-Methylbiphenyl-4-ylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methylbiphenyl-4-ylboronic acid is a chemical compound with a molecular weight of 212.06 . Its IUPAC name is (3-methyl-[1,1’-biphenyl]-4-yl)boronic acid .

Molecular Structure Analysis

The InChI code for 2-Methylbiphenyl-4-ylboronic acid is 1S/C13H13BO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylbiphenyl-4-ylboronic acid include a molecular weight of 212.06 . More specific properties such as density, boiling point, and melting point are not provided in the available resources.科学的研究の応用

Sensing Applications

2-Methylbiphenyl-4-ylboronic acid: is utilized in sensing applications due to its ability to form complexes with diols and strong Lewis bases like fluoride or cyanide anions. This property is exploited in both homogeneous assays and heterogeneous detection systems, where the boronic acid can interact at the interface of the sensing material or within the bulk sample .

Biological Labelling and Protein Manipulation

The interaction of boronic acids with proteins allows for innovative approaches in biological labelling. This includes the manipulation and modification of proteins, which is crucial for understanding protein functions and interactions within biological systems .

Separation Technologies

Boronic acids are employed in separation technologies, particularly in the electrophoresis of glycated molecules. Their unique interaction with diols enables the separation of complex mixtures, which is essential in both analytical chemistry and biochemical research .

Therapeutics Development

The ability of boronic acids to interact with various biological molecules makes them valuable in the development of therapeutics. They are involved in the creation of new drugs and treatment methods, particularly in targeting specific biological pathways .

Suzuki–Miyaura Coupling

In organic synthesis, 2-Methylbiphenyl-4-ylboronic acid is a reagent in the Suzuki–Miyaura coupling reaction. This reaction is widely applied in carbon–carbon bond formation, which is a fundamental step in the synthesis of complex organic molecules .

Polymer and Optoelectronics Materials

Borinic acids, a subclass of organoborane compounds to which 2-Methylbiphenyl-4-ylboronic acid belongs, are used in the synthesis of materials for polymer and optoelectronics applications. These materials have significant roles in the development of new technologies and devices .

Safety and Hazards

作用機序

Target of Action

2-Methylbiphenyl-4-ylboronic acid is a type of organoboron compound . Organoboron compounds are widely used in Suzuki-Miyaura cross-coupling reactions , a type of chemical reaction where two carbon atoms are joined together. The primary targets of 2-Methylbiphenyl-4-ylboronic acid are the carbon atoms in the molecules it reacts with .

Mode of Action

In Suzuki-Miyaura cross-coupling reactions, 2-Methylbiphenyl-4-ylboronic acid acts as a nucleophile . A nucleophile is a species that donates an electron pair to an electrophile to form a chemical bond. In this case, the boron atom in 2-Methylbiphenyl-4-ylboronic acid forms a bond with a carbon atom in another molecule .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a key biochemical pathway involving 2-Methylbiphenyl-4-ylboronic acid . This reaction is used to create carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this reaction can lead to the synthesis of complex organic compounds .

Pharmacokinetics

Like other organoboron compounds, it is likely to be absorbed and distributed throughout the body where it can participate in biochemical reactions .

Result of Action

The primary result of the action of 2-Methylbiphenyl-4-ylboronic acid is the formation of carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and materials for organic electronics .

Action Environment

The action of 2-Methylbiphenyl-4-ylboronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction typically requires a palladium catalyst and a base . The reaction is also sensitive to the solvent used, the temperature, and the pH . These factors can all influence the efficiency and selectivity of the reaction .

特性

IUPAC Name |

(2-methyl-4-phenylphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BO2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIKVRYFBYWFFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=CC=CC=C2)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methylpiperazino)methyl]phenylmagnesium bromide, 0.25M in tetrahydrofuran](/img/structure/B6333927.png)

![5-[3-(Propan-2-yl)phenyl]-1,3-oxazole](/img/structure/B6334005.png)